molecular formula C13H16O3 B14390661 Ethyl 5-hydroxy-5-phenylpent-2-enoate CAS No. 89922-40-7

Ethyl 5-hydroxy-5-phenylpent-2-enoate

Cat. No.: B14390661
CAS No.: 89922-40-7
M. Wt: 220.26 g/mol
InChI Key: CIWMXKRPVADVDK-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-5-phenylpent-2-enoate is an α,β-unsaturated ester characterized by a hydroxyl group and a phenyl substituent at the fifth carbon of a pent-2-enoate backbone. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The compound’s reactivity arises from its conjugated double bond, ester group, and hydroxyl functionality, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry .

Properties

CAS No.

89922-40-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 5-hydroxy-5-phenylpent-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-8,10,12,14H,2,9H2,1H3

InChI Key

CIWMXKRPVADVDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-5-phenylpent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed by deprotonation of a β-keto ester, reacts with an alkyl halide to form the desired product . The reaction typically requires a strong base, such as sodium ethoxide, and is carried out in an ethanol solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-5-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ethyl 5-oxo-5-phenylpent-2-enoate.

    Reduction: Formation of ethyl 5-hydroxy-5-phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 5-hydroxy-5-phenylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Reactivity/Applications Reference
Ethyl 5-hydroxy-5-phenylpent-2-enoate C₁₃H₁₆O₃ Ethyl ester, hydroxyl, phenyl, α,β-unsaturated ester Drug intermediates; participates in Michael additions
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate C₁₅H₂₀O₃ Tert-butyl ester (bulkier substituent), hydroxyl, phenyl Neuroprotective applications; enhanced steric hindrance
Ethyl 4-oxo-5-phenylpentanoate C₁₃H₁₆O₃ Ethyl ester, ketone at C4, phenyl Ketone-specific reactions (e.g., aldol condensation)
Ethyl 5,5,5-trifluoropent-2-enoate C₇H₉F₃O₂ Trifluoromethyl group at C5, α,β-unsaturated ester Fluorinated building blocks; increased metabolic stability
5-Phenylpent-2-enoic acid C₁₁H₁₂O₂ Free carboxylic acid, phenyl, α,β-unsaturated system Acid-catalyzed reactions; precursor to esters
Ethyl 2-acetyl-5-cyanopent-2-enoate C₁₀H₁₁NO₃ Acetyl and cyano substituents, α,β-unsaturated ester Polar intermediates; nitrile-related reactivity

Reactivity and Functional Group Influence

  • Hydroxyl Group: The hydroxyl at C5 in the target compound enables hydrogen bonding and oxidation reactions, contrasting with Ethyl 4-oxo-5-phenylpentanoate (), where the ketone favors nucleophilic additions (e.g., Grignard reactions) .
  • Phenyl vs. Trifluoromethyl: The phenyl group in this compound enhances aromatic π-π interactions, whereas trifluoromethyl groups in Ethyl 5,5,5-trifluoropent-2-enoate () improve lipophilicity and metabolic resistance .
  • Ester vs. Carboxylic Acid: The ethyl ester in the target compound offers hydrolytic stability compared to the free acid 5-Phenylpent-2-enoic acid (), which is more reactive in esterification or decarboxylation .

Methodological Considerations

  • Structural Analysis : Crystallographic studies often employ SHELXL () for refinement, ensuring accurate bond angle and torsion angle data .
  • Synthesis Protocols: this compound may be synthesized via esterification of 5-Phenylpent-2-enoic acid () under acidic conditions, analogous to methods using cinnamaldehyde and malonic acid .

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